molecular formula C6H13ClN4 B1436456 [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride CAS No. 1971106-63-4

[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride

Cat. No.: B1436456
CAS No.: 1971106-63-4
M. Wt: 176.65 g/mol
InChI Key: LGMVCYGTIBUUHN-UHFFFAOYSA-N
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Description

(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. The process generally includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as water or an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial synthesis to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole isomer with similar stability but different reactivity and applications.

    Benzotriazole: A triazole derivative with applications in corrosion inhibition and UV stabilization.

    Tetrazole: A related nitrogen-containing heterocycle with distinct chemical properties and uses.

Uniqueness

(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to participate in click chemistry and form stable conjugates makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

1-(1-ethyltriazol-4-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-3-10-5-6(4-7-2)8-9-10;/h5,7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMVCYGTIBUUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
Reactant of Route 6
[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride

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